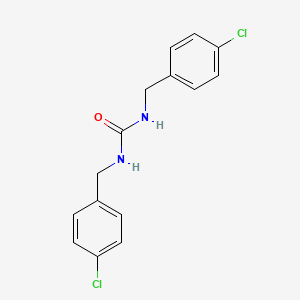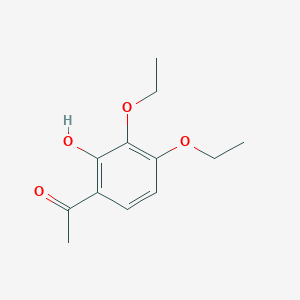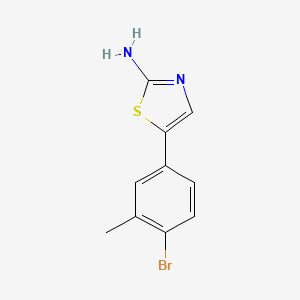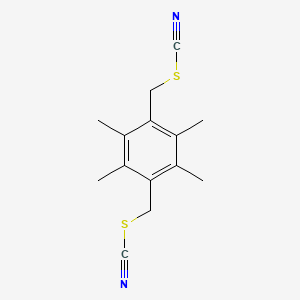![molecular formula C9H12N2O2 B14016220 {4h,5h,6h-Pyrrolo[1,2-b]pyrazol-2-yl}methyl acetate](/img/structure/B14016220.png)
{4h,5h,6h-Pyrrolo[1,2-b]pyrazol-2-yl}methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methyl acetate is a heterocyclic compound that features a fused pyrrole and pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methyl acetate typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole-derived α,β-alkynyl ketones with hydrazine monohydrate, followed by cyclization catalyzed by gold or sodium hydride . Another approach involves the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide, followed by reaction with dimethyl acetylenedicarboxylate (DMAD) to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-b]pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methyl acetate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticoagulant, targeting blood coagulation factors Xa and XIa.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s biological activity, including antibacterial and antifungal properties, is of interest.
Mechanism of Action
The mechanism of action of (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methyl acetate involves its interaction with specific molecular targets. For instance, as an anticoagulant, it inhibits blood coagulation factors Xa and XIa, disrupting the coagulation cascade and preventing thrombosis . The exact pathways and molecular interactions depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: Similar in structure but with different biological activities.
Pyrazole Derivatives: These compounds share the pyrazole ring and exhibit a range of biological activities, including antibacterial and antifungal properties.
Uniqueness
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methyl acetate is unique due to its fused ring system, which imparts specific chemical and biological properties. Its potential as a dual inhibitor of blood coagulation factors Xa and XIa distinguishes it from other similar compounds .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl acetate |
InChI |
InChI=1S/C9H12N2O2/c1-7(12)13-6-8-5-9-3-2-4-11(9)10-8/h5H,2-4,6H2,1H3 |
InChI Key |
WPKDCZZUHFKMTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=NN2CCCC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


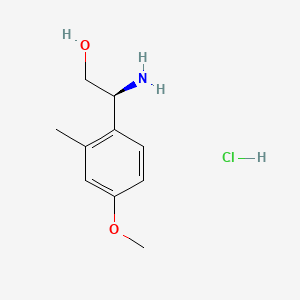
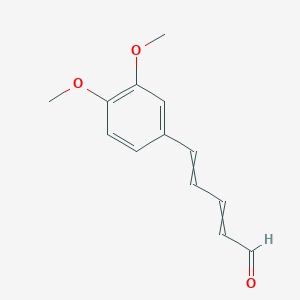


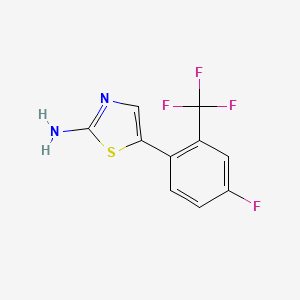
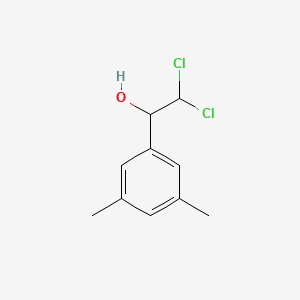


![Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14016189.png)
